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Compound of Interest

Compound Name:
Thalidomide-Propargyne-PEG2-

COOH

Cat. No.: B15621196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and application of Thalidomide-Propargyne-PEG2-COOH, a key building block in

the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker

incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, and

features a propargyl group for click chemistry and a carboxylic acid for standard amide bond

formation, offering versatile conjugation strategies for targeted protein degradation.

Core Physicochemical Properties
Thalidomide-Propargyne-PEG2-COOH is a synthetic E3 ligase ligand-linker conjugate.[1] It is

characterized as a yellow to brown solid with a high degree of purity, typically confirmed by

LCMS and NMR spectroscopy.[2] While experimental data for properties such as pKa and logP

are not readily available, the structural components of the molecule provide insights into its

chemical behavior. The carboxylic acid moiety is expected to have a pKa in the acidic range,

typical for short-chain carboxylic acids. The presence of the polyethylene glycol (PEG) spacer

enhances the hydrophilicity of the molecule, which can influence the solubility and cell

permeability of the final PROTAC conjugate.[3]
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Property Value Source

Chemical Name

Propanoic acid, 3-[2-[[3-[2-

(2,6-dioxo-3-piperidinyl)-2,3-

dihydro-1,3-dioxo-1H-isoindol-

5-yl]-2-propyn-1-yl]oxy]ethoxy]-

[2]

Molecular Formula C₂₁H₂₀N₂O₈ [2]

Molecular Weight 428.39 g/mol [2]

CAS Number 2797619-65-7 [2][4]

Appearance Yellow to brown solid [2]

Purity
≥98% (typically measured by

LCMS and NMR)
[2]

Solubility

Soluble in DMSO and DMF. A

protocol for preparing an

aqueous solution involves

dissolving in DMSO, followed

by dilution with PEG300,

Tween-80, and saline.[5]

[5][6]

Storage

Store at -20°C under a

nitrogen atmosphere,

protected from moisture. For

solutions in solvent, storage at

-80°C for up to 6 months or

-20°C for up to 1 month is

recommended.[2]

[2]

Experimental Protocols
The synthesis and utilization of Thalidomide-Propargyne-PEG2-COOH in PROTAC

development involve standard organic chemistry techniques. Below are representative

protocols for its synthesis and subsequent conjugation to a target protein ligand.
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Protocol 1: Synthesis of Thalidomide-Propargyne-PEG2-
COOH (Illustrative)
The synthesis of thalidomide-alkyne linkers can be achieved through various synthetic routes.

A plausible approach involves the reaction of a suitably functionalized thalidomide precursor

with a PEG linker containing both a propargyl and a protected carboxyl group, followed by

deprotection.

Materials:

4-hydroxythalidomide

Propargyl bromide

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Sodium hydride (NaH)

Anhydrous Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for

chromatography)

Procedure:

Alkylation of 4-hydroxythalidomide: To a solution of 4-hydroxythalidomide in anhydrous DMF,

add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add tert-Butyl 3-(2-(2-

bromoethoxy)ethoxy)propanoate. Allow the reaction to warm to room temperature and stir

overnight.

Work-up and Purification: Quench the reaction with water and extract the product with ethyl

acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography.
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Deprotection of the Carboxylic Acid: Dissolve the purified intermediate in a mixture of DCM

and TFA. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by

TLC or LC-MS).

Final Purification: Remove the solvent and TFA under reduced pressure. The crude product

can be purified by preparative HPLC to yield Thalidomide-Propargyne-PEG2-COOH.

Protocol 2: Conjugation to a Target Protein Ligand via
Amide Coupling
The terminal carboxylic acid of Thalidomide-Propargyne-PEG2-COOH allows for

straightforward conjugation to an amine-functionalized ligand of a protein of interest (POI).

Materials:

Thalidomide-Propargyne-PEG2-COOH

Amine-functionalized POI ligand

Peptide coupling reagent (e.g., HATU, HOBt, EDC)[6][7]

Tertiary amine base (e.g., DIPEA)

Anhydrous DMF

Procedure:

Activation of the Carboxylic Acid: Dissolve Thalidomide-Propargyne-PEG2-COOH (1

equivalent) in anhydrous DMF. Add the peptide coupling reagent (e.g., HATU, 1.1

equivalents) and a tertiary amine base (e.g., DIPEA, 2 equivalents). Stir the mixture at room

temperature for 15-30 minutes.

Coupling Reaction: Add the amine-functionalized POI ligand (1 equivalent) to the activated

linker solution.

Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically

complete within 2-12 hours at room temperature.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify

the crude PROTAC molecule by flash chromatography or preparative HPLC.

Visualizations
Signaling Pathway: PROTAC-Mediated Protein
Degradation
The thalidomide moiety of the PROTAC molecule recruits the Cereblon (CRBN) E3 ubiquitin

ligase, bringing it into close proximity with the target protein of interest (POI). This induced

proximity leads to the ubiquitination of the POI and its subsequent degradation by the

proteasome.
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PROTAC Mechanism of Action
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Caption: Mechanism of action for a thalidomide-based PROTAC.
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Experimental Workflow: PROTAC Synthesis and
Evaluation
The development of a novel PROTAC involves a systematic workflow, from the synthesis of the

molecule to its biological characterization.
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PROTAC Development Workflow
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Caption: General workflow for the synthesis and evaluation of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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